molecular formula C18H13ClFNO3 B2878217 Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1359391-89-1

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2878217
CAS No.: 1359391-89-1
M. Wt: 345.75
InChI Key: XIKDCFLKUUYBOE-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H13ClFNO3 and its molecular weight is 345.75. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that quinoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate” involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that quinoline derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It’s known that quinoline derivatives can have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-4-2-3-5-15(13)21-16)24-10-11-6-7-12(20)8-14(11)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKDCFLKUUYBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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